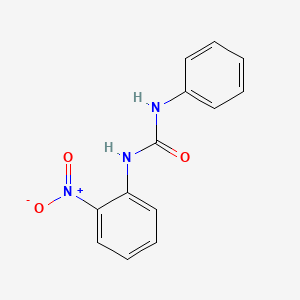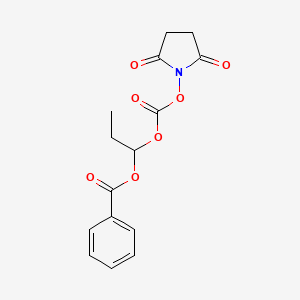
5-methoxy-1-benzothiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-1-benzothiophene-2-sulfonamide is an organosulfur compound with the molecular formula C9H9NO3S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-benzothiophene-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzo[b]thiophene with sulfonamide derivatives under specific conditions. For instance, the reaction between 5-methoxybenzo[b]thiophene and sulfonamide in the presence of a suitable catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-methoxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methoxybenzo[b]thiophene-2-sulfone .
Applications De Recherche Scientifique
5-methoxy-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 5-methoxy-1-benzothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition is due to the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Thienylthio)thiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 4-Nitrothiophene-2-sulfonamide
Uniqueness
5-methoxy-1-benzothiophene-2-sulfonamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different inhibitory effects on enzymes and other molecular targets .
Propriétés
Formule moléculaire |
C9H9NO3S2 |
|---|---|
Poids moléculaire |
243.3 g/mol |
Nom IUPAC |
5-methoxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
Clé InChI |
SPHFFWSPWNZWSL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)
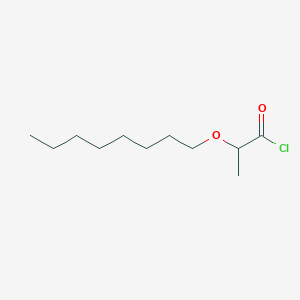
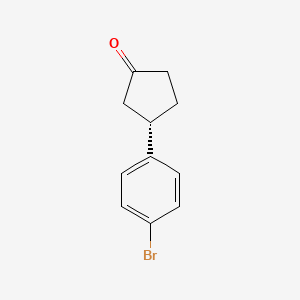
![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
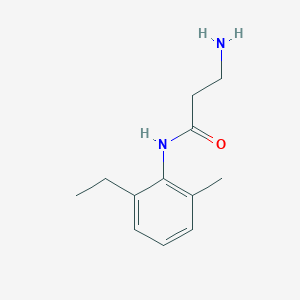
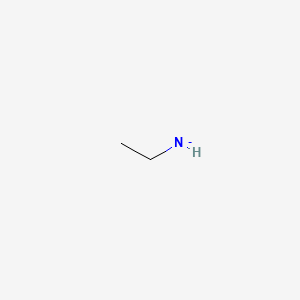
![[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-](/img/structure/B8666450.png)

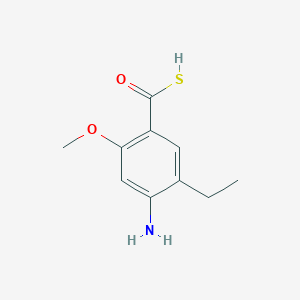
![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)
